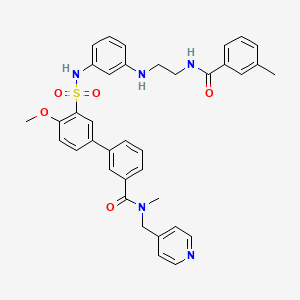
Rtioxa-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rtioxa-43 is a chemical compound known for its role as an orexin receptor agonist. It has a molecular formula of C37H37N5O5S and a molecular weight of 663.79 g/mol . This compound is primarily used in scientific research to study the orexin system, which is involved in regulating wakefulness and sleep.
Preparation Methods
The synthesis of Rtioxa-43 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds through various chemical reactions such as amide bond formation and sulfonylation.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form this compound.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis in a laboratory setting involves careful control of reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Rtioxa-43 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of this compound.
Substitution: In this reaction, one functional group in this compound is replaced by another group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Rtioxa-43 has several scientific research applications, including:
Chemistry: It is used to study the orexin system and its role in various physiological processes.
Biology: Researchers use this compound to investigate the effects of orexin receptor activation on cellular and molecular pathways.
Medicine: this compound is used in preclinical studies to explore potential therapeutic applications for sleep disorders and other conditions related to the orexin system.
Mechanism of Action
Rtioxa-43 exerts its effects by binding to orexin receptors, specifically OX1 and OX2 receptors, with an EC50 value of 24 nM for both receptors . Upon binding, this compound activates these receptors, leading to the modulation of downstream signaling pathways involved in wakefulness and sleep regulation. The activation of orexin receptors by this compound results in increased wakefulness and reduced sleep fragmentation .
Comparison with Similar Compounds
Rtioxa-43 is unique in its high affinity and selectivity for orexin receptors. Similar compounds include:
Almorexant: Another orexin receptor agonist with a different chemical structure and pharmacological profile.
Suvorexant: An orexin receptor antagonist used for the treatment of insomnia.
Lemborexant: Another orexin receptor antagonist with similar therapeutic applications as suvorexant.
This compound stands out due to its specific agonistic activity on orexin receptors, making it a valuable tool for studying the orexin system and its physiological effects.
Properties
Molecular Formula |
C37H37N5O5S |
|---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
N-[2-[3-[[2-methoxy-5-[3-[methyl(pyridin-4-ylmethyl)carbamoyl]phenyl]phenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
InChI |
InChI=1S/C37H37N5O5S/c1-26-7-4-9-30(21-26)36(43)40-20-19-39-32-11-6-12-33(24-32)41-48(45,46)35-23-29(13-14-34(35)47-3)28-8-5-10-31(22-28)37(44)42(2)25-27-15-17-38-18-16-27/h4-18,21-24,39,41H,19-20,25H2,1-3H3,(H,40,43) |
InChI Key |
WIANBLHLJZGLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)CC5=CC=NC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


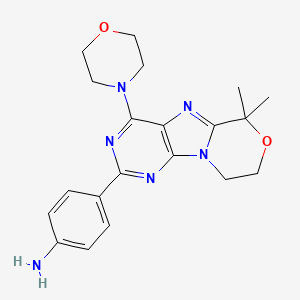


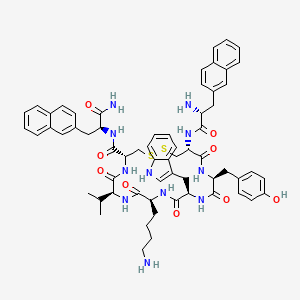

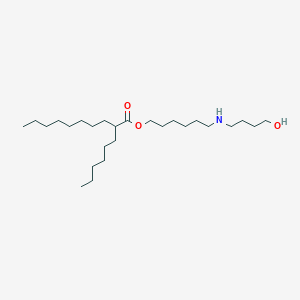
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
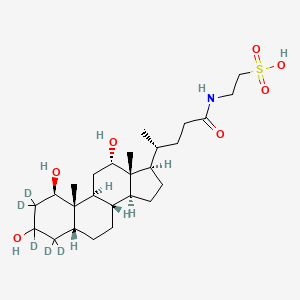
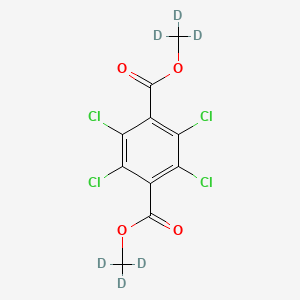




![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)
